molecular formula C14H19NO5 B1519261 n-boc-n-methyl-5-methoxyanthranilic acid CAS No. 886362-08-9

n-boc-n-methyl-5-methoxyanthranilic acid

Cat. No.: B1519261
CAS No.: 886362-08-9
M. Wt: 281.3 g/mol
InChI Key: QGBBFXMCDVMXCH-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-5-methoxyanthranilic Acid, with the CAS number 886362-08-9, is a white to yellow solid with a molecular formula of C14H19NO5 and a molecular weight of 281.31 g/mol. This anthranilic acid derivative is supplied with a typical purity of 97% and is recommended to be stored at room temperature. This compound serves as a valuable protected anthranilic acid building block in organic and medicinal chemistry research. Its primary research application is in the construction of complex heterocyclic scaffolds. Specifically, it is a key precursor in the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones , which are critical intermediates in the development of various biologically active molecules. These quinazolinone cores are found in several high-profile investigational compounds, including selective PI3Kδ inhibitors like idelalisib and other potential therapeutic agents with antineoplastic and anti-inflammatory properties. The presence of both the Boc-protected methylamino group and the methoxy substituent on the aromatic ring makes this reagent particularly useful for creating diversely functionalized quinazolinones while preserving enantiomeric purity in multi-step syntheses. : 886362-08-9 Molecular Formula: C14H19NO5 Molecular Weight: 281.31 g/mol Purity: ≥97% Physical Form: White to Yellow Solid Storage: Room Temperature This product is intended for research purposes only and is strictly for laboratory use. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(4)11-7-6-9(19-5)8-10(11)12(16)17/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBFXMCDVMXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654382
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
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Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-08-9
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methoxybenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=886362-08-9
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Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
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Record name 886362-08-9
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Preparation Methods

Starting Material and General Strategy

The synthesis typically begins from 5-methoxyanthranilic acid or its derivatives. The key steps involve:

  • Protection of the amino group with a Boc group to prevent undesired side reactions.
  • Methylation of the nitrogen atom to introduce the N-methyl substituent.
  • Purification and isolation of the final N-Boc-N-methyl-5-methoxyanthranilic acid.

The Boc protection is favored due to its stability under various reaction conditions and easy removal under acidic conditions.

Boc Protection of Anthranilic Acid Derivatives

Methodology:

  • The amino group of 5-methoxyanthranilic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
  • The reaction is monitored by TLC or HPLC to ensure complete conversion.

Reaction Scheme:

$$
\text{5-Methoxyanthranilic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, Solvent}} \text{N-Boc-5-methoxyanthranilic acid}
$$

Notes:

  • The Boc protection step is well-documented in synthetic protocols for anthranilic acid derivatives, as seen in various patent literature and synthetic methods for related compounds.
  • The Boc group selectively protects the amino group without affecting the carboxylic acid functionality.

N-Methylation of Boc-Protected Anthranilic Acid

Methodology:

  • The N-Boc-5-methoxyanthranilic acid is subjected to methylation using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.
  • Alternatively, reductive methylation can be employed using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
  • The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) under inert atmosphere to prevent side reactions.

Reaction Scheme:

$$
\text{N-Boc-5-methoxyanthranilic acid} + \text{CH}_3\text{I} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$

Notes:

  • Methylation is selective for the nitrogen atom protected by Boc, avoiding methylation of the carboxylic acid.
  • Reaction conditions (temperature, time) are optimized to minimize overalkylation or side reactions.

Purification and Characterization

  • After completion of the methylation, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.
  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
  • The crude product is purified by recrystallization or silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Representative Data Table for Preparation Steps

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine DCM or THF 20-25 °C 2-4 hours 85-95 Monitored by TLC, selective amino protection
N-Methylation Methyl iodide, K2CO3 DMF or NMP 25-50 °C 4-12 hours 75-90 Avoid overalkylation, inert atmosphere preferred
Purification Extraction, drying, column chromatography Hexane/EtOAc Ambient - - Yield depends on purity requirements

Alternative and Related Synthetic Approaches

  • Some methods employ solid-phase synthesis techniques using resin-bound anthranilic acid derivatives, facilitating combinatorial library preparation.
  • Protection groups other than Boc, such as Cbz or Fmoc, may be used depending on downstream synthetic needs, but Boc remains preferred for its ease of removal and stability.
  • Oxidation or nitration steps may precede Boc protection when functionalizing the aromatic ring, especially for derivatives like 5-methoxyanthranilic acid.

Summary of Key Research Findings

  • The Boc protection step is robust and yields high purity intermediates suitable for further functionalization.
  • N-Methylation of the Boc-protected amino group proceeds efficiently under mild conditions with good selectivity.
  • The choice of solvents and bases significantly affects the reaction yields and purity.
  • Solid-phase synthesis methods have been developed for related anthranilic acid derivatives, offering potential for high-throughput synthesis but require specialized equipment.
  • Purification techniques such as column chromatography and recrystallization are essential to obtain analytically pure this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.

Major Products

    Oxidation: Formation of 5-methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of free amine derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various bioactive molecules, including peptidomimetics and pharmaceuticals. For example, N-Boc-β3-amino acid derivatives, which can be synthesized from n-Boc-N-methyl-5-methoxyanthranilic acid, have shown potential as stable analogs of natural peptides, enhancing oral bioavailability due to their resistance to enzymatic degradation .

Antitumor Activity

Molecular docking studies have indicated that derivatives of this compound exhibit significant antitumor activity by inhibiting key proteins such as epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds have been tested against various cancer cell lines, demonstrating IC50 values indicative of potent biological activity .

Catalysis in Hydrazone Formation

This compound has been shown to act as an efficient catalyst for hydrazone formation, outperforming traditional catalysts like aniline. This property is particularly useful in dynamic covalent chemistry where selective labeling of biomolecules is required . Studies indicate that this compound enhances reaction rates significantly, making it a valuable tool in bioconjugation strategies.

Fluorescent Probes Development

The compound's ability to form stable conjugates has led to its application in developing fluorescent probes for monitoring biological processes. These probes utilize the unique reactivity of this compound to label proteins and other biomolecules for imaging applications .

Bifunctional Catalysis

Research has highlighted the potential of this compound as a bifunctional catalyst in various organic reactions, including oxime and hydrazone formation. The presence of electron-donating groups on the aromatic ring enhances its catalytic activity, making it suitable for low-concentration applications without significant toxicity .

Screening for Catalytic Efficiency

The compound has been employed in catalyst screening processes due to its high activity and selectivity in reactions involving amines and aldehydes. Its performance in these settings supports ongoing research into more efficient catalytic systems for organic synthesis .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistrySynthesis of β3-amino acidsEffective synthesis with high yields
Antitumor ActivityEGFR inhibitionPotent activity against cancer cell lines
BioconjugationHydrazone formationSuperior catalytic efficiency compared to aniline
Catalytic ApplicationsBifunctional catalysisEnhanced reaction rates with low toxicity

Case Studies

  • Synthesis of Peptidomimetics : A study demonstrated the successful synthesis of a somatostatin analog using this compound as a key intermediate, showcasing its utility in creating biologically relevant compounds with therapeutic potential .
  • Antitumor Compound Development : Derivatives were synthesized and evaluated for their inhibitory effects on EGFR, revealing promising results that support further development as cancer therapeutics .
  • Fluorescent Probes : The compound was utilized to create fluorescently labeled proteins for real-time monitoring of cellular processes, highlighting its significance in bioconjugation methodologies .

Mechanism of Action

The mechanism of action of n-boc-n-methyl-5-methoxyanthranilic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Table 1: Key Structural Features of N-Boc-N-methyl-5-methoxyanthranilic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Reference(s)
This compound C₁₄H₁₉NO₅ 281.31 - Boc and methyl on N
- 5-OCH₃
Intermediate in drug synthesis
5-Methoxyanthranilic acid C₈H₉NO₃ 167.16 - Free NH₂
- 5-OCH₃
Building block for bioactive molecules
5-Hydroxyanthranilic acid C₇H₇NO₃ 153.14 - Free NH₂
- 5-OH
Precursor to quinolinic acid
5-Nitroanthranilic acid C₇H₆N₂O₄ 182.13 - Free NH₂
- 5-NO₂
Intermediate in dye synthesis
Avenanthramide B C₁₇H₁₅NO₆ 329.31 - 5-OH
- N-linked cinnamoyl group
Antioxidant, anti-inflammatory

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Soluble in polar organic solvents Stable at room temperature
5-Methoxyanthranilic acid Not reported Moderate in water Sensitive to oxidation
5-Nitroanthranilic acid 270 Low in water Thermally stable
5-Hydroxyanthranilic acid 280 (dec.) Poor in water Oxidizes to quinolinic acid

Biological Activity

N-Boc-N-methyl-5-methoxyanthranilic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₁₉NO₅
  • Molecular Weight : 281.30436 g/mol
  • CAS Number : 886362-08-9

This compound exhibits several biological activities attributed to its structural features. Its mechanism of action is primarily linked to its ability to interact with various biological pathways:

  • Antioxidant Activity : The methoxy group on the aromatic ring enhances the compound's electron-donating ability, providing antioxidant properties that can mitigate oxidative stress in cells .
  • Antimicrobial Properties : Studies have indicated that derivatives of methoxyanthranilic acid demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis due to their ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, suggesting a role in the treatment of inflammatory diseases .

Biological Activity Data

Table 1 summarizes the biological activities and relevant findings associated with this compound.

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress in cellular models
AntibacterialInhibits growth of S. aureus (MIC = 16 mg/L)
Anti-inflammatoryDecreases levels of pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of methoxyanthranilic acid demonstrated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 16 mg/L against Staphylococcus aureus. This suggests a promising avenue for developing new antibacterial agents .

Case Study 2: Antioxidant Properties

Research highlighted the antioxidant capabilities of 5-methoxyanthranilic acid derivatives, where this compound was shown to significantly reduce reactive oxygen species (ROS) levels in vitro, indicating its potential use in therapies targeting oxidative stress-related conditions .

Therapeutic Potential

The diverse biological activities of this compound position it as a candidate for further research in therapeutic applications. Potential areas include:

  • Cancer Therapy : Given its antioxidant and anti-inflammatory properties, there is potential for this compound to be developed as an adjunct therapy in cancer treatments.
  • Infectious Diseases : Its antimicrobial properties may lead to novel treatments for bacterial infections, especially those resistant to current antibiotics.

Q & A

Q. What is the molecular structure and key functional groups of N-Boc-N-methyl-5-methoxyanthranilic acid?

Answer: The compound features a benzoic acid core with three critical functional groups:

  • Boc (tert-butoxycarbonyl) group : Protects the nitrogen atom in the anthranilic acid backbone.
  • N-methyl group : Substituted on the anthranilic acid nitrogen, enhancing steric hindrance and influencing reactivity.
  • 5-methoxy group : A methoxy substitution at the 5-position of the aromatic ring, directing electrophilic substitution reactions.
Molecular Formula Molecular Weight Key Functional Groups
C₁₄H₁₉NO₅ (estimated)~297.3 g/molBoc-protected amine, methoxy, carboxylic acid

Structural analogs, such as Boc-5-hydroxyanthranilic acid (C₁₂H₁₅NO₅, MW 253.25), highlight the importance of substitution patterns in modulating reactivity . The N-methyl group distinguishes it from simpler anthranilic acid derivatives like N-methylanthranilic acid .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures involving solvents or aerosols.
  • Storage : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Long-term storage may require periodic purity checks due to potential degradation .
  • Disposal : Follow hazardous waste guidelines (e.g., EPA, OSHA) for carboxylic acid derivatives. Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: A typical synthesis involves:

Methylation : React anthranilic acid with methyl iodide under basic conditions to introduce the N-methyl group.

Methoxy Substitution : Electrophilic aromatic substitution (e.g., using Cu(I) catalysis) to install the methoxy group at the 5-position.

Boc Protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Q. Critical Steps :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
  • Monitor Boc protection efficiency using TLC or LC-MS to avoid incomplete reactions .

Advanced Research Questions

Q. How can researchers optimize the Boc deprotection step while preserving the methoxy group in downstream reactions?

Answer:

  • Deprotection Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 30 minutes at 0°C. Avoid prolonged exposure to strong acids to prevent demethylation of the methoxy group.
  • Validation : Confirm deprotection via ¹H NMR (disappearance of Boc tert-butyl peaks at δ 1.4 ppm) and ensure methoxy integrity (δ 3.8–3.9 ppm) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • LC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities. Expected [M+H]⁺ ~298.3.
  • ¹H/¹³C NMR : Key peaks include Boc tert-butyl (δ 1.4 ppm, 9H) and methoxy (δ 3.8 ppm, 3H).
  • FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) .

Q. How can researchers address discrepancies in reactivity observed between different batches of the compound?

Answer:

  • Root Cause Analysis :
    • Purity : Check for residual solvents (e.g., DMF) via GC-MS.
    • Degradation : Test for hydrolyzed Boc groups using TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane).
  • Mitigation : Repurify via recrystallization (ethanol/water) or flash chromatography. Store under inert gas to minimize oxidation .

Q. What strategies enable selective functionalization of the anthranilic acid core without affecting the Boc or methoxy groups?

Answer:

  • Carboxylic Acid Activation : Use EDCI/HOBt to form amides or esters while leaving Boc and methoxy intact.
  • Directed Ortho-Metalation : Utilize the methoxy group as a directing group for lithiation at the 4-position, enabling C-C bond formation.
  • Protection : Temporarily protect the carboxylic acid as a methyl ester (via diazomethane) during harsh reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-boc-n-methyl-5-methoxyanthranilic acid
Reactant of Route 2
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n-boc-n-methyl-5-methoxyanthranilic acid

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